5-Azido Oseltamivir is a synthetic ligand that binds to the viral neuraminidase and inhibits influenza virus replication . It has been shown to be effective against most strains of the influenza virus, including seasonal H1N1 and H5N1 strains . The molecular formula of 5-Azido Oseltamivir is C16 H26 N4 O4 and it has a molecular weight of 338.40 .
The oseltamivir–triazole conjugate 1 was synthesized via a click-reaction in a 75% yield . The key features of this conjugate include the presence of amide, flexible ester linkages, and a triazole scaffold linking a hydrophobic alkyl chain . The conjugate 1, possessing a long alkyl chain, showed gelation properties in various apolar organic solvents .
The gelator 1 showed thermoreversible gelation properties in a range of linear alkane solvents (from n-pentane to n-dodecane) . A scanning electron microscopic study suggests that the gelator 1 exists as cross-linked structures, which are self-aggregated in the range of submicrometers .
5-Azido Oseltamivir is classified as an antiviral agent and belongs to the class of neuraminidase inhibitors. It is derived from Oseltamivir, which is marketed under the trade name Tamiflu. The synthesis of Oseltamivir was originally based on shikimic acid, a compound obtained from the Chinese star anise plant. The azido group in 5-Azido Oseltamivir enhances its reactivity and potential for further chemical modifications, making it a subject of interest in drug development and synthetic chemistry.
The synthesis of 5-Azido Oseltamivir generally involves several key steps, often utilizing azide chemistry. One prominent method includes the following sequence:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, controlling the temperature during azidation reactions can significantly impact the formation of by-products.
The molecular structure of 5-Azido Oseltamivir can be represented by its chemical formula . The structure features:
The presence of stereocenters in the molecule contributes to its pharmacological activity, as specific stereochemistry is crucial for binding affinity to target enzymes.
5-Azido Oseltamivir can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying 5-Azido Oseltamivir into more potent derivatives or prodrugs with enhanced bioavailability.
The mechanism of action of 5-Azido Oseltamivir is primarily based on its inhibition of neuraminidase enzymes found on the surface of influenza viruses. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from glycoproteins on host cells, thereby inhibiting viral release and spread. This mechanism is similar to that of Oseltamivir but may be enhanced by the presence of the azido group, which could influence binding kinetics or increase metabolic stability.
The physical and chemical properties of 5-Azido Oseltamivir include:
These properties are essential for determining formulation strategies for drug delivery systems.
5-Azido Oseltamivir has several scientific applications:
5-Azido Oseltamivir (CAS# 204255-06-1) possesses the molecular formula C₁₆H₂₆N₄O₄ and a molecular weight of 338.40 g/mol. Key structural features include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Systematic Name | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate |
Molecular Formula | C₁₆H₂₆N₄O₄ |
Molecular Weight | 338.40 g/mol |
Melting Point | 135–137°C |
Stereochemistry | (3R,4R,5S)-configured cyclohexene ring |
CAS Registry Number | 204255-06-1 |
Key Functional Groups | Azide, acetamide, ethyl ester, ether |
The azido group at C5 displays characteristic reactivity, undergoing Staudinger reduction or hydrogenation to yield the corresponding amine essential for neuraminidase inhibition. The compound typically appears as a crystalline solid requiring storage at -20°C to maintain stability. Its structural complexity necessitates advanced analytical characterization, including chiral HPLC and X-ray crystallography, to verify stereochemical integrity during synthesis [1] [4] [7].
The discovery of 5-Azido Oseltamivir is inextricably linked to the development of oseltamivir by Gilead Sciences in the mid-1990s. Early synthetic routes faced two critical challenges:
Despite these issues, azide chemistry was retained due to its unparalleled efficiency in installing the C5 amino group with required stereospecificity. The 1999 FDA approval of Tamiflu® intensified efforts to optimize azide-containing synthetic pathways. By 2007, Roche's industrial process achieved ~35% overall yield from shikimic acid, incorporating microbial fermentation solutions for shikimic acid production using genetically engineered E. coli. This addressed raw material scarcity but maintained azide chemistry due to the lack of equally efficient alternatives [2] [10].
Table 2: Evolution of Oseltamivir Syntheses Featuring 5-Azido Oseltamivir
Synthetic Approach | Year | Key Features | Overall Yield |
---|---|---|---|
Gilead (Shikimic Acid Route) | 1996 | 14 steps; azide-based epoxide opening | 15% |
Gilead (Quinic Acid Route) | 1997 | 12 steps; pilot-scale azide handling | 4.4% |
Roche Industrial Process | 2005 | Fermentation-derived shikimic acid; azide steps | ~35% |
Karpf/Trussardi (Roche) | 2006 | Azide-free alternative; not commercially adopted | 17-22% |
The persistence of 5-Azido Oseltamivir in manufacturing highlights the compromise between synthetic efficiency and operational risk—a testament to the compound's irreplaceability in establishing oseltamivir's stereochemistry [2] [3].
In Roche's industrial synthesis, 5-Azido Oseltamivir serves as the penultimate precursor to oseltamivir carboxylate. Its strategic importance manifests in three key transformations:
Stereoselective Amine Formation
The C5-azido group undergoes catalytic hydrogenation (e.g., Pd/C) or Staudinger reduction (triphenylphosphine followed by hydrolysis) to install the primary amine while preserving the labile acetamido and ester functionalities. This selective reduction avoids protection-deprotection sequences that would lengthen the synthetic route [2] [3].
Industrial Workflow Integration
The compound occupies a central position in the shikimic acid-based manufacturing sequence:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2